Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)-
Description
Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)- (CAS: 80844-01-5), commonly known as chlorfenprox or ethopermethrin, is a synthetic aromatic ether compound primarily used as a pesticide. Its molecular formula is C23H23ClO2, with a molecular weight of 366.88 g/mol . Structurally, it features a central benzene ring substituted with:
- A 2-(4-chlorophenyl)-2-methylpropoxymethyl group at position 1.
- A 4-fluorophenoxy group at position 3.
Properties
CAS No. |
80843-60-3 |
|---|---|
Molecular Formula |
C23H22ClFO2 |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
1-chloro-4-[1-[[3-(4-fluorophenoxy)phenyl]methoxy]-2-methylpropan-2-yl]benzene |
InChI |
InChI=1S/C23H22ClFO2/c1-23(2,18-6-8-19(24)9-7-18)16-26-15-17-4-3-5-22(14-17)27-21-12-10-20(25)11-13-21/h3-14H,15-16H2,1-2H3 |
InChI Key |
TXUNPXGRECFOEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Preparation of 2-(4-Chlorophenyl)-2-methylpropanol: This can be achieved by the reaction of 4-chlorobenzyl chloride with isobutylene in the presence of a Lewis acid catalyst.
Formation of 2-(4-Chlorophenyl)-2-methylpropoxy)methyl chloride: The alcohol is then converted to the corresponding chloride using thionyl chloride or phosphorus trichloride.
Synthesis of 1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)benzene: The final step involves the reaction of the intermediate chloride with 3-(4-fluorophenoxy)benzene in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)benzene has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Biology: Study of its interactions with biological molecules and potential use as a biochemical probe.
Industry: Application in the development of new chemical processes and products.
Mechanism of Action
The mechanism of action of 1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)benzene involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Key Physical Properties:
- Density : 1.138 ± 0.06 g/cm³ (predicted)
- Boiling Point : 458.0 ± 35.0 °C (predicted)
- Flash Point : 129.3°C
- Stability : Stable under ambient conditions (80°C for 3 months; light-stable at room temperature for >1 month) .
Chlorfenprox functions as a non-ester pyrethroid mimic, targeting insect nervous systems by modulating sodium channels. Its applications span agricultural and household pest control due to its low mammalian toxicity and environmental persistence .
Comparison with Similar Compounds
Below is a detailed comparison of chlorfenprox with structurally analogous compounds, focusing on molecular features, physicochemical properties, and applications.
Structural Analogues and Functional Group Variations
Table 1: Structural and Functional Group Comparisons
Physicochemical and Functional Differences
A. Substituent Effects on Reactivity and Stability
- Chlorfenprox vs. 80853-85-6 : The ethoxymethyl group in 80853-85-6 increases hydrophobicity (higher molecular weight: 390.51 vs. 366.88) but reduces electronegativity compared to chlorfenprox’s 4-chlorophenyl group. This may lower insecticidal activity due to weaker halogen interactions with target proteins .
- Thioether Analogue (80843-89-6) : The sulfur atom in the thioether group enhances nucleophilicity, making this compound more reactive but less stable under oxidative conditions compared to chlorfenprox’s ether linkage .
B. Halogenation and Bioactivity
- Fluorine vs. Chlorine: Chlorfenprox’s 4-fluorophenoxy group offers metabolic stability due to fluorine’s strong C-F bond, whereas bromine in 80843-89-6 increases molecular weight (442.84 vs. 366.88) and may elevate toxicity .
- Etofenprox: The absence of halogens in etofenprox’s phenoxy group reduces environmental persistence but broadens its compatibility with organic farming .
C. Steric and Electronic Effects
- Isopropyl Substituent (80853-80-1) : The bulky 4-isopropyl group in 80853-80-1 may hinder binding to insect sodium channels, reducing efficacy compared to chlorfenprox’s compact 4-chlorophenyl group .
- Trifluoropropyl Group (Flufenprox) : The trifluoromethyl group in flufenprox enhances lipophilicity and membrane penetration, improving efficacy against resistant pests .
Biological Activity
Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)- is a complex organic compound with significant biological activity, primarily due to its unique molecular structure and functional groups. This article explores its biological interactions, potential therapeutic applications, and relevant research findings.
Molecular Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 396.91 g/mol. Its structure features a benzene ring substituted with various functional groups, including chlorophenyl and fluorophenoxy moieties, which enhance its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H25ClO3 |
| Molecular Weight | 396.91 g/mol |
| CAS Number | 80843-86-3 |
| Density | 1.138 g/cm³ |
| Boiling Point | 458 °C |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism typically involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those linked to inflammation and cellular signaling.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing downstream signaling pathways.
These interactions suggest potential applications in treating diseases where these targets play a critical role.
Biological Activity and Applications
Research indicates that Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)- exhibits several biological activities:
- Anti-inflammatory Effects : Studies have shown that the compound can reduce inflammatory responses by inhibiting the activity of pro-inflammatory enzymes.
- Anticancer Potential : Preliminary studies suggest that it may have cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, making it a candidate for further investigation in antimicrobial therapies.
Case Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory properties of halogenated benzene derivatives, Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(4-fluorophenoxy)- was found to significantly inhibit the expression of inflammatory cytokines in vitro. This effect was attributed to its ability to block specific signaling pathways associated with inflammation.
Case Study 2: Anticancer Activity
Another research effort focused on evaluating the cytotoxicity of this compound against various cancer cell lines. Results indicated that at concentrations above 50 µM, the compound induced apoptosis in breast cancer cells through the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
